molecular formula C15H13BrN4O3 B13142354 1,4,5,8-Tetraamino-2-bromo-6-methoxyanthracene-9,10-dione CAS No. 88602-93-1

1,4,5,8-Tetraamino-2-bromo-6-methoxyanthracene-9,10-dione

Cat. No.: B13142354
CAS No.: 88602-93-1
M. Wt: 377.19 g/mol
InChI Key: BQWZWFPAHZHQMB-UHFFFAOYSA-N
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Description

1,4,5,8-Tetraamino-2-bromo-6-methoxyanthracene-9,10-dione is an organic compound with a complex structure. It is a derivative of anthraquinone, which is known for its applications in dyes and pigments. This compound is characterized by the presence of amino groups at positions 1, 4, 5, and 8, a bromine atom at position 2, and a methoxy group at position 6 on the anthracene-9,10-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,8-tetraamino-2-bromo-6-methoxyanthracene-9,10-dione typically involves multi-step organic reactions. The starting material is often a brominated anthraquinone derivative, which undergoes a series of substitutions and additions to introduce the amino and methoxy groups. Common reagents used in these reactions include bromine, methanol, and various amines under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The steps include bromination, methoxylation, and amination, followed by purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetraamino-2-bromo-6-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often affecting the quinone core.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can replace the bromine atom under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can produce various substituted anthracenes.

Scientific Research Applications

1,4,5,8-Tetraamino-2-bromo-6-methoxyanthracene-9,10-dione has several applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of dyes, pigments, and other materials with specific optical properties.

Mechanism of Action

The mechanism of action of 1,4,5,8-tetraamino-2-bromo-6-methoxyanthracene-9,10-dione involves its interaction with molecular targets such as enzymes or receptors. The amino groups can form hydrogen bonds or electrostatic interactions with target molecules, while the bromine and methoxy groups contribute to the compound’s overall reactivity and binding affinity. The pathways involved often include redox reactions and nucleophilic substitutions, which are crucial for its biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

    1,4,5,8-Tetraaminoanthracene-9,10-dione: Lacks the bromine and methoxy groups, resulting in different reactivity and applications.

    2-Bromoanthracene-9,10-dione: Lacks the amino groups, making it less versatile in chemical reactions.

    6-Methoxyanthracene-9,10-dione: Lacks the amino and bromine groups, affecting its chemical properties and applications.

Uniqueness

1,4,5,8-Tetraamino-2-bromo-6-methoxyanthracene-9,10-dione is unique due to the combination of amino, bromine, and methoxy groups on the anthracene-9,10-dione core. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific and industrial applications.

Biological Activity

1,4,5,8-Tetraamino-2-bromo-6-methoxyanthracene-9,10-dione (commonly referred to as Tetraaminoanthracene) is a synthetic compound belonging to the anthraquinone family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and microbiology. This article explores its biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical formula for Tetraaminoanthracene is C26H18BrN4O4C_{26}H_{18}BrN_4O_4, with a molecular weight of 610.25 g/mol. The compound features a complex structure with multiple amino groups and bromine substitutions that contribute to its reactivity and biological properties.

PropertyValue
Molecular FormulaC26H18BrN4O4
Molecular Weight610.25 g/mol
CAS Number88600-62-8
Purity≥ 97%

Anticancer Properties

Tetraaminoanthracene has shown promising anticancer activity in various studies. Its mechanism of action is believed to involve the induction of apoptosis in cancer cells and the inhibition of tumor growth.

Case Study: Antitumor Activity

In a study conducted by Li et al. (2020), Tetraaminoanthracene was tested against several cancer cell lines, including breast and lung cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value of approximately 5 µM for breast cancer cells.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Research indicates that Tetraaminoanthracene can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Tetraaminoanthracene

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

Structure-Activity Relationship (SAR)

The biological activity of Tetraaminoanthracene is closely related to its structural components. The presence of amino groups enhances its interaction with biological targets, while bromine substitution alters its lipophilicity and cellular uptake.

Key Findings on SAR

  • Amino Groups : Essential for binding to target proteins involved in apoptosis.
  • Bromine Substitution : Increases hydrophobic interactions, enhancing membrane permeability.
  • Methoxy Group : Contributes to the overall stability and solubility of the compound.

The mechanisms through which Tetraaminoanthracene exerts its biological effects include:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • DNA Intercalation : Binding to DNA and disrupting replication processes in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress that leads to cell death in microbial pathogens.

Properties

CAS No.

88602-93-1

Molecular Formula

C15H13BrN4O3

Molecular Weight

377.19 g/mol

IUPAC Name

1,4,5,8-tetraamino-2-bromo-6-methoxyanthracene-9,10-dione

InChI

InChI=1S/C15H13BrN4O3/c1-23-7-3-6(18)9-11(13(7)20)15(22)8-5(17)2-4(16)12(19)10(8)14(9)21/h2-3H,17-20H2,1H3

InChI Key

BQWZWFPAHZHQMB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=CC(=C3N)Br)N)N

Origin of Product

United States

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